molecular formula C14H17NO2S B2954891 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone CAS No. 2034208-80-3

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone

Cat. No.: B2954891
CAS No.: 2034208-80-3
M. Wt: 263.36
InChI Key: RAWLLEPXKFQMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone” is a complex chemical compound. It is offered by Benchchem for research purposes. This compound is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the construction of a bicyclic scaffold . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the bicyclic architecture .

Scientific Research Applications

Stereoselective Synthesis and Bicyclic β-Lactams

  • Research on bicyclic β-lactams, closely related to the chemical structure , has shown significant developments in stereoselective synthesis. A study by Mollet et al. (2012) demonstrated the synthesis of bicyclic tetrahydrofuran-fused β-lactams, highlighting the potential of these compounds in drug design due to their structural uniqueness (Mollet, D’hooghe, & Kimpe, 2012).

Chemical Transformations and Ring Closure

  • The work of Longobardi et al. (2015) explored arene hydrogenation/transannulation of para-methoxyanilines, leading to the formation of 7-azabicyclo[2.2.1]heptane derivatives. This demonstrates the potential for chemical transformations in similar bicyclic structures (Longobardi, Mahdi, & Stephan, 2015).

Asymmetric Homogeneous Hydrogenation

  • Research by Brown et al. (1981) on asymmetric homogeneous hydrogenation involving rhodium diphosphine precursors provides insights into the complex chemical interactions that could be relevant to similar bicyclic compounds. These reactions are crucial in understanding the behavior of complex bicyclic structures in various solvents (Brown et al., 1981).

Synthesis and Characterization of Cephem Derivatives

  • Blau et al. (2008) reported the synthesis and total NMR characterization of a new cephalosporin derivative, which is structurally similar to the compound of interest. This research is crucial for understanding the synthesis pathways and characterization techniques applicable to similar bicyclic compounds (Blau et al., 2008).

Novel Synthesis Approaches

  • Research by Krow et al. (2004) on stereoselective syntheses of novel 2-azabicyclo[2.1.1]hexanes provides insights into the synthetic pathways that can be applied to similar bicyclic structures, demonstrating the versatility and potential of these compounds in various applications (Krow et al., 2004).

Schiff Base Derivatives

  • Al-Masoudi et al. (2015) explored the synthesis and characterization of a novel Schiff base derived from amoxicillin, illustrating the potential of bicyclic compounds in the development of new pharmacological agents (Al-Masoudi, Mohammad, & Amin Hama, 2015).

Properties

IUPAC Name

(4-methoxy-2-methylphenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-9-5-11(17-2)3-4-13(9)14(16)15-7-12-6-10(15)8-18-12/h3-5,10,12H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWLLEPXKFQMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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